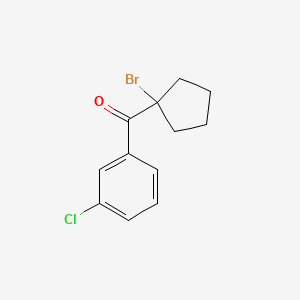
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid is a research chemical with the molecular formula C13H11F3O3 and a molecular weight of 272.22 g/mol. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a trifluorophenyl group, making it a valuable building block in various chemical syntheses.
Preparation Methods
The synthesis of 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,4,5-trifluorobenzene as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) to deprotonate the cyclohexanone, followed by the addition of the trifluorobenzene derivative.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid can be compared with similar compounds such as:
4-Oxo-1-(2,4-difluorophenyl)cyclohexanecarboxylic Acid: Lacks one fluorine atom, which may affect its reactivity and binding properties.
4-Oxo-1-(2,4,5-trichlorophenyl)cyclohexanecarboxylic Acid: Substitutes fluorine atoms with chlorine, potentially altering its chemical and biological behavior.
4-Oxo-1-(2,4,5-trimethylphenyl)cyclohexanecarboxylic Acid: Contains methyl groups instead of fluorine, which can significantly change its physical and chemical properties.
These comparisons highlight the unique properties of this compound, particularly its trifluorophenyl group, which imparts distinct reactivity and binding characteristics.
Properties
Molecular Formula |
C13H11F3O3 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
4-oxo-1-(2,4,5-trifluorophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H11F3O3/c14-9-6-11(16)10(15)5-8(9)13(12(18)19)3-1-7(17)2-4-13/h5-6H,1-4H2,(H,18,19) |
InChI Key |
ZVLVSCXTGOCSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=C(C=C2F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


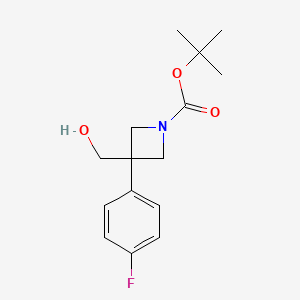
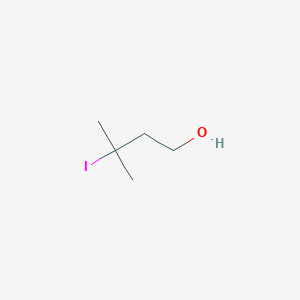
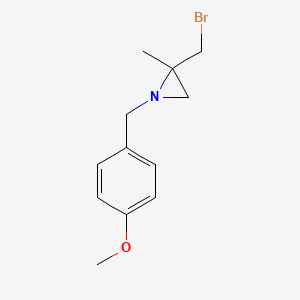
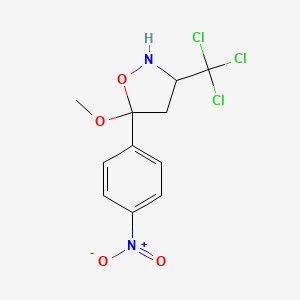
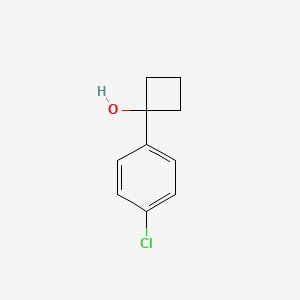
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)

![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)
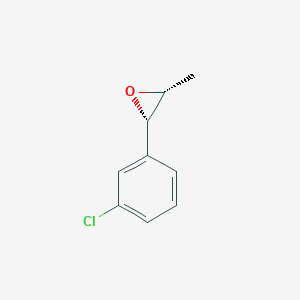
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
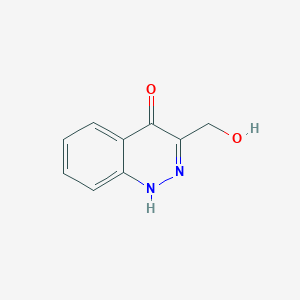
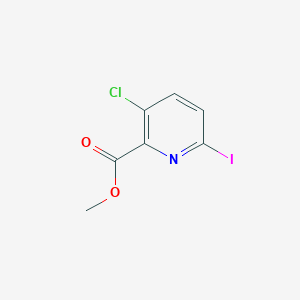
![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
